molecular formula C11H17NO2 B1445100 1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol CAS No. 1082438-88-7

1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol

Cat. No. B1445100
CAS RN: 1082438-88-7
M. Wt: 195.26 g/mol
InChI Key: RKOKSYFLYXHTKS-UHFFFAOYSA-N
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Description

1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol, also known as 1-amino-3-methoxyphenyl-2-methylpropane-2-ol, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless liquid and has a strong odor. It is a versatile compound with a variety of applications in the chemical and pharmaceutical industries. It has been extensively studied for its potential to act as a precursor for the synthesis of a number of compounds, including drugs and other pharmaceutical products.

Scientific Research Applications

Medicine

1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol: may have potential applications in medicine due to its structural similarity to compounds that exhibit significant biological activities. Indole derivatives, which share a similar aromatic structure, are known for their diverse pharmacological activities, including antiviral , anti-inflammatory , anticancer , and antimicrobial properties . This suggests that our compound could be a candidate for drug development and therapeutic interventions.

Agriculture

In agriculture, compounds with triazine structures are utilized for their herbicidal properties . The methoxyphenyl group in “1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol” could be incorporated into triazine derivatives to explore new herbicides or growth regulators, potentially enhancing crop protection strategies.

Industry

The chemical industry could employ “1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol” in the synthesis of tertiary phosphines, which are valuable ligands in transition metal catalysis and organocatalysis . These processes are crucial for producing various industrial chemicals, pharmaceuticals, and polymers.

Environmental Science

Derivatives of “1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol” might be investigated for environmental applications, such as the development of antimicrobial agents to treat water or soil contaminants . Their potential activity against a broad spectrum of pathogens could be beneficial in mitigating environmental pollution.

Material Science

In material science, the compound could be explored for creating new porous organic ligands . These materials have applications in gas storage, separation technologies, and catalysis, contributing to the development of advanced materials with specific functionalities.

Biochemistry

Biochemically, “1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol” could be a precursor in synthesizing complex molecules like porphyrins , which play a vital role in biological systems such as hemoglobin and chlorophyll. This could advance our understanding of biochemical pathways and facilitate the production of biomimetic compounds.

properties

IUPAC Name

1-amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(13,8-12)7-9-3-5-10(14-2)6-4-9/h3-6,13H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOKSYFLYXHTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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